

# A Technical Guide to a C13H13NO Tetrahydrobenzoquinoline Derivative: Synthesis, Properties, and Biological Activities

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## Compound of Interest

**Compound Name:** 1,2,3,4-  
*Tetrahydrobenzo(h)quinolin-3-ol*

**Cat. No.:** B1347071

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a specific tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO. The focus is on its chemical identity, synthetic methodologies, and reported biological activities, presented in a manner accessible to researchers and professionals in the field of drug development.

## IUPAC Name and Chemical Properties

The tetrahydrobenzoquinoline derivative with the molecular formula C13H13NO is identified by the IUPAC name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol.<sup>[1]</sup> Key chemical properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C13H13NO	PubChem[1]
Molecular Weight	199.25 g/mol	PubChem[1]
CAS Number	5423-67-6	PubChem[1]
Appearance	White crystalline solid	ChemBK[2]
Melting Point	148-150 °C	ChemBK[2]
Boiling Point (Predicted)	424.3±34.0 °C	ChemBK[2]
Solubility	Soluble in chloroform, ethanol, and ether	ChemBK[2]

## Synthesis of Tetrahydrobenzoquinoline Derivatives

While a specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol via hydrogenation reduction has been mentioned, a more thoroughly documented and versatile method for a related class of these derivatives involves a one-pot multicomponent reaction.[2] [3] This approach allows for the generation of a library of diversely substituted arylated tetrahydrobenzo[h]quinoline-3-carbonitriles.

### Experimental Protocol: General Procedure for the Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives[3]

- **Reactants:** In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol).
- **Solvent:** Add n-butanol (20 ml) to the flask.
- **Reaction:** The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol as the mobile phase.
- **Work-up:** Upon completion of the reaction, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried to

afford the purified arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.

- Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as EI-MS, HREI-MS, <sup>1</sup>H NMR, and <sup>13</sup>C NMR.

## Biological Activities and Quantitative Data

Tetrahydrobenzoquinoline derivatives exhibit a wide range of pharmacological and biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties.[2] A study on a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives demonstrated their potential as antidiabetic agents through the inhibition of  $\alpha$ -amylase and  $\alpha$ -glucosidase enzymes.[3]

Table of In Vitro  $\alpha$ -Amylase and  $\alpha$ -Glucosidase Inhibitory Activity[3]

Compound	$\alpha$ -Amylase IC <sub>50</sub> (μM)	$\alpha$ -Glucosidase IC <sub>50</sub> (μM)
2	15.14 ± 0.15	9.23 ± 0.11
3	12.33 ± 0.12	7.65 ± 0.09
4	9.87 ± 0.10	5.12 ± 0.07
5	6.21 ± 0.08	3.45 ± 0.05
12	10.56 ± 0.11	6.88 ± 0.08
13	8.43 ± 0.09	4.21 ± 0.06
19	3.42 ± 0.05	0.65 ± 0.02
32	13.78 ± 0.14	8.14 ± 0.10
33	11.91 ± 0.13	7.01 ± 0.09
34	7.54 ± 0.09	3.98 ± 0.06
Acarbose (Standard)	14.35 ± 0.13	Not Reported

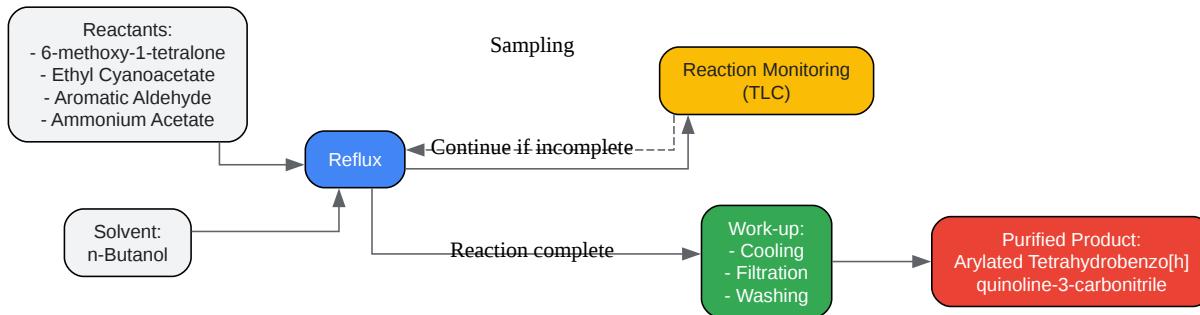
Note: The compound numbers are as reported in the cited literature.

Additionally, other studies on various tetrahydroquinoline derivatives have shown significant anti-inflammatory, analgesic, and antioxidant activities.[4][5]

## Visualizations

Diagram of the One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

The following diagram illustrates the workflow for the one-pot multicomponent synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives.



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Caption: A flowchart illustrating the key steps in the one-pot synthesis of tetrahydrobenzoquinoline derivatives.

This guide provides a foundational understanding of the C<sub>13</sub>H<sub>13</sub>NO tetrahydrobenzoquinoline derivative, 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, and related compounds. The presented synthetic protocol and biological activity data for analogous structures offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydrobenzoquinoline scaffold.

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